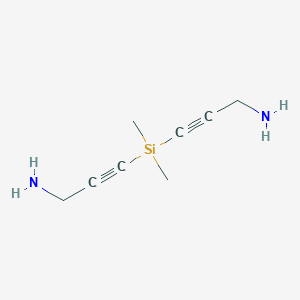

3,3'-(Dimethylsilanediyl)di(prop-2-yn-1-amine)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3’-(Dimetilsilanodiil)di(prop-2-in-1-amina) es un compuesto químico con la fórmula molecular C8H14N2Si y un peso molecular de 166,30 g/mol Este compuesto presenta un átomo de silicio enlazado a dos grupos prop-2-in-1-amina, lo que lo convierte en un compuesto organosilícico único.

Métodos De Preparación

La síntesis de 3,3’-(Dimetilsilanodiil)di(prop-2-in-1-amina) se puede lograr a través de varios métodos. Un enfoque común implica la reacción de dimetilclorosilano con propargilamina en presencia de una base como la trietilamina. La reacción generalmente procede en condiciones suaves y produce el producto deseado después de la purificación .

Análisis De Reacciones Químicas

3,3’-(Dimetilsilanodiil)di(prop-2-in-1-amina) experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar usando reactivos como el peróxido de hidrógeno o el ozono, lo que lleva a la formación de los óxidos correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo usando gas hidrógeno en presencia de un catalizador como el paladio sobre carbono.

Sustitución: Los grupos amino pueden participar en reacciones de sustitución nucleofílica con electrófilos, formando nuevos enlaces carbono-nitrógeno.

Cicloadición: Los grupos alquino en el compuesto pueden sufrir reacciones de cicloadición 1,3-dipolar con azidas, formando triazoles.

Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno, gas hidrógeno, paladio sobre carbono y azidas. Los principales productos formados dependen de las condiciones específicas de reacción y los reactivos utilizados.

Aplicaciones en investigación científica

3,3’-(Dimetilsilanodiil)di(prop-2-in-1-amina) tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la formación de compuestos organosilícicos complejos.

Industria: En la ciencia de los materiales, el compuesto se explora por su potencial en la creación de nuevos materiales con propiedades únicas, como una mayor estabilidad térmica y resistencia mecánica.

Aplicaciones Científicas De Investigación

3,3’-(Dimethylsilanediyl)di(prop-2-yn-1-amine) has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.

Industry: In material science, the compound is explored for its potential in creating novel materials with unique properties, such as enhanced thermal stability and mechanical strength.

Mecanismo De Acción

El mecanismo de acción de 3,3’-(Dimetilsilanodiil)di(prop-2-in-1-amina) depende de su aplicación específica. En sistemas biológicos, puede interactuar con enzimas o receptores, alterando su actividad. Por ejemplo, se sabe que los derivados de propargilamina, un compuesto relacionado, inhiben la monoamino oxidasa, una enzima involucrada en la degradación de los neurotransmisores . Esta inhibición puede conducir a niveles aumentados de neurotransmisores, lo que es beneficioso para tratar enfermedades neurodegenerativas.

Comparación Con Compuestos Similares

3,3’-(Dimetilsilanodiil)di(prop-2-in-1-amina) se puede comparar con otros compuestos organosilícicos y derivados de propargilamina:

Propargilamina: Un compuesto más simple con una reactividad similar, utilizado en la síntesis de productos farmacéuticos y como intermedio en la síntesis orgánica.

Dimetilclorosilano: Un precursor en la síntesis de 3,3’-(Dimetilsilanodiil)di(prop-2-in-1-amina), utilizado en varios compuestos organosilícicos.

Rasagilina y Selegilina: Derivados de propargilamina utilizados como inhibidores de la monoamino oxidasa en el tratamiento de la enfermedad de Parkinson.

La singularidad de 3,3’-(Dimetilsilanodiil)di(prop-2-in-1-amina) radica en su combinación de funcionalidades de silicio y propargilamina, ofreciendo una plataforma versátil para modificaciones químicas y aplicaciones adicionales.

Propiedades

Número CAS |

918871-54-2 |

|---|---|

Fórmula molecular |

C8H14N2Si |

Peso molecular |

166.30 g/mol |

Nombre IUPAC |

3-[3-aminoprop-1-ynyl(dimethyl)silyl]prop-2-yn-1-amine |

InChI |

InChI=1S/C8H14N2Si/c1-11(2,7-3-5-9)8-4-6-10/h5-6,9-10H2,1-2H3 |

Clave InChI |

PDDFOALNECLUEO-UHFFFAOYSA-N |

SMILES canónico |

C[Si](C)(C#CCN)C#CCN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide](/img/structure/B12617197.png)

![4-[2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide](/img/structure/B12617211.png)

![2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12617222.png)

![N-[(2S)-1-{[2-(dimethylamino)ethyl]amino}-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12617223.png)

![2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12617231.png)

![Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane](/img/structure/B12617234.png)

![4,4'-[(3-Methylbutane-1,3-diyl)bis(oxy)]bis[2-(3,4-difluorophenyl)-5-[4-(methanesulfonyl)phenyl]pyridazin-3(2H)-one]](/img/structure/B12617243.png)